d-Galactal
Overview
Description
Synthesis Analysis
The synthesis of d-Galactal and its derivatives involves several strategies, including regioselective ring-opening and glycosylation reactions. Andersen et al. (2018) detailed the synthesis of linear and branched d-galactans, which play a crucial role in understanding d-Galactal's synthesis and its biological interactions (Andersen et al., 2018). Similarly, Simelane et al. (2014) explored the catalytic reactions of d-Galactal leading to chiral benzopyrans, chromenes, and chromans, showcasing the versatility of d-Galactal in chemical synthesis (Simelane et al., 2014).
Molecular Structure Analysis
The molecular structure of d-Galactal derivatives plays a pivotal role in their reactivity and interaction with biological molecules. Guan et al. (2001) and Kos et al. (2010) provided insights into the galactosyltransferases required for the biosynthesis of d-Galactan I, a component of the lipopolysaccharide antigen in bacteria, revealing the structural complexity of d-Galactal-based polysaccharides (Guan et al., 2001); (Kos et al., 2010).
Chemical Reactions and Properties
d-Galactal undergoes various chemical reactions, leading to the formation of complex structures with unique properties. For example, the catalyzed reactions by Simelane et al. (2014) show the transformation of d-Galactal into chiral compounds, indicating its chemical versatility (Simelane et al., 2014).
Physical Properties Analysis
The physical properties of d-Galactal derivatives, such as solubility, melting point, and crystallinity, are crucial for their applications in material science and biology. The studies on the synthesis and structural analysis of d-Galactal derivatives provide indirect insights into these properties, although specific studies focusing solely on the physical properties are less common in the provided references.
Chemical Properties Analysis
The chemical properties of d-Galactal, including reactivity, stability, and interactions with other molecules, are defined by its molecular structure. The work by Andersen et al. (2018) on the synthesis of d-Galactal oligosaccharides highlights the compound's ability to interact with biological molecules, showcasing its bioactive potential (Andersen et al., 2018).
Scientific research applications
Biofuel and Chemical Production: Benz et al. (2014) demonstrated that the D-GalA transporter GAT-1 in Saccharomyces cerevisiae can convert D-GalA into products with high potential for utilization as platform chemicals, potentially for biofuel and value-added chemicals production (Benz et al., 2014).
Food, Cosmetics, Pharmaceuticals: Mojzita et al. (2009) identified applications of D-galactarate in food, cosmetics, pharmaceuticals, and as a platform chemical (Mojzita et al., 2009).
Inhibitor for Glycosidases: Yunjong Lee (1969) found that D-galactal is a potent inhibitor of α-D-galactopyranosidases, offering a new type of inhibitor for glycosidases (Lee, 1969).
Degradation of Pectic Hairy Regions: De Vries et al. (2002) reported that GALA, a beta-1,4-endogalactanase, is important in the degradation of pectic hairy regions, releasing d-galactose and d-galactobiose from arabinogalactans (De Vries et al., 2002).
Inhibition of Beta-Galactosidase Enzyme: Sekimata et al. (1989) discovered that d-Galactal acts as a potent competitive inhibitor of the beta-galactosidase enzyme from radish seeds (Sekimata et al., 1989).
Polysaccharide Biosynthesis in Bacteria: Kos and Whitfield (2010) found that d-Galactan I is a polysaccharide required for its biosynthesis in many Gram-negative bacteria, including Klebsiella pneumoniae (Kos & Whitfield, 2010).
Galactan Utilization by Bacteria: Tabachnikov and Shoham (2013) characterized the galactan utilization system of Geobacillus stearothermophilus, which cleaves galactan into galactooligosaccharides and then degrades them into galactose (Tabachnikov & Shoham, 2013).
Prebiotic Effects and Gut Microbiome Studies: Zheng et al. (2018) suggested that the prebiotic effects on Lactobacillus bacteria are related to galactan chain length, indicating potential applications in studying the human gut microbiome (Zheng et al., 2018).
properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECGMZCTULTIS-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C(C1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183687 | |
Record name | Galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
d-Galactal | |
CAS RN |
21193-75-9, 29485-85-6 | |
Record name | D-Galactal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21193-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29485-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galactal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029485856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galactal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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